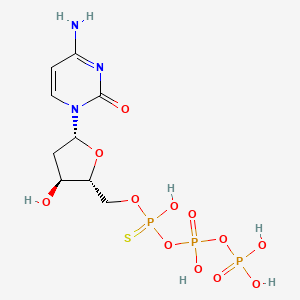

2'-Deoxycytidine-5'-O-(1-thiotriphosphate)

描述

Significance of Nucleotide Analogs in Mechanistic Enzymology and Nucleic Acid Studies

Nucleotide analogs are synthetic molecules that mimic the structure of natural nucleotides, the fundamental building blocks of DNA and RNA. nih.gov Their significance in mechanistic enzymology and nucleic acid studies stems from their ability to act as substrates, inhibitors, or probes for enzymes that interact with nucleotides. nih.govtrilinkbiotech.com By subtly altering the chemical structure of a natural nucleotide, researchers can investigate the specific requirements of an enzyme's active site, trap reaction intermediates, or block a metabolic pathway at a specific step. acs.org

The introduction of modifications to the sugar, base, or phosphate (B84403) moiety can reveal crucial details about enzyme-substrate recognition and catalytic mechanisms. trilinkbiotech.com For instance, the use of chain-terminating nucleotide analogs, which lack a 3'-hydroxyl group, has been fundamental to the development of DNA sequencing methods and antiviral therapies. oup.com These analogs are incorporated into a growing DNA strand by a polymerase, but their structure prevents the addition of the next nucleotide, thereby terminating the chain. oup.com This principle allows for the determination of DNA sequences and the inhibition of viral replication.

Furthermore, nucleotide analogs are instrumental in studying DNA repair mechanisms, signal transduction pathways, and the allosteric regulation of enzymes. The ability to synthesize analogs with specific modifications provides a powerful toolkit for dissecting the molecular basis of these fundamental cellular processes.

Overview of Phosphorothioate (B77711) Nucleotides as Advanced Research Probes

Phosphorothioate nucleotides are a class of nucleotide analogs where one of the non-bridging oxygen atoms in the phosphate backbone is substituted with a sulfur atom. nih.govnih.gov This seemingly minor change imparts significant and advantageous properties, making them exceptional research probes. nih.govnih.gov The phosphorothioate modification renders the internucleotide linkage resistant to cleavage by many nucleases, which significantly increases the stability of oligonucleotides in cellular environments and in vitro assays. nih.govoup.com

This increased stability is a key reason for their widespread use in antisense oligonucleotide therapeutics, which are designed to bind to specific mRNA molecules and modulate gene expression. nih.govmedchemexpress.com Beyond their therapeutic potential, phosphorothioate-modified nucleic acids are powerful tools for studying nucleic acid-protein interactions. nih.govjenabioscience.com The "soft" nature of the sulfur atom can alter the binding affinity for certain proteins, allowing researchers to identify and characterize proteins that interact with DNA and RNA. nih.gov

The substitution of oxygen with sulfur in the α-phosphate of a deoxynucleoside triphosphate, as in 2'-Deoxycytidine-5'-O-(1-thiotriphosphate), creates a chiral center at the phosphorus atom. This results in two diastereomers, the Sp and Rp isomers, which can exhibit different substrate properties for DNA polymerases and other enzymes. This stereoselectivity provides a refined tool for probing the stereochemical course of enzymatic reactions involving phosphoryl transfer.

The unique characteristics of phosphorothioate nucleotides, particularly their nuclease resistance and altered protein binding affinities, have established them as advanced probes for a wide range of applications, including DNA sequencing, site-directed mutagenesis, and the elucidation of enzyme mechanisms. trilinkbiotech.comtrilinkbiotech.com

Detailed Research Findings

The utility of 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) is underscored by its application in various research contexts, particularly in the study of DNA polymerases and in sequencing technologies.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆N₃O₁₂P₃S | trilinkbiotech.com |

| Molecular Weight | 483.22 g/mol (free acid) | trilinkbiotech.com |

| λmax | 271 nm | trilinkbiotech.com |

| Extinction Coefficient (ε) | 9,100 L·mol⁻¹·cm⁻¹ at 271 nm | |

| Purity | ≥95% (by HPLC) | trilinkbiotech.com |

Table 1: Physicochemical Properties of 2'-Deoxycytidine-5'-O-(1-thiotriphosphate)

The specific properties of dCTPαS make it a valuable reagent in molecular biology. Its distinct absorbance maximum allows for accurate quantification, and high purity ensures reliable experimental outcomes.

| Application | Enzyme(s) Studied | Key Finding | Reference(s) |

| DNA Synthesis Inhibition | DNA Polymerases α and ε | The triphosphate form of the related analog, dFdCTP, competes with dCTP for incorporation into DNA. The apparent Ki values were 11.2 µM for DNA polymerase α and 14.4 µM for polymerase ε. | nih.gov |

| Chain Termination Studies | DNA Polymerases | Incorporation of a related dideoxycytidine analog (ddCTP) leads to chain termination, a principle widely used in sequencing and antiviral research. | |

| Sequencing | Thermus aquaticus DNA polymerase | The incorporation of deoxynucleoside α-thiotriphosphates is a key component in certain DNA sequencing methodologies. | trilinkbiotech.com |

Table 2: Research Applications and Findings for Cytidine Analogs

These studies highlight how analogs of dCTP, including those with phosphorothioate modifications, serve as powerful tools to probe the mechanisms of DNA synthesis and to develop new technologies. The competition with the natural substrate and the ability to terminate chain elongation are fundamental to their utility.

Structure

3D Structure

属性

IUPAC Name |

[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N3O12P3S/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(22-8)4-21-27(20,28)24-26(18,19)23-25(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,28)(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYOGVVSAABFCZ-JURLQNGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N3O12P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64145-29-5 | |

| Record name | Deoxycytidine thiotriphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064145295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Enzymatic Recognition and Incorporation Mechanisms

Interactions with DNA Polymerases

The phosphorothioate (B77711) analog of dCTP, 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) (dCTPαS), serves as a valuable tool in molecular biology to probe the mechanisms of DNA polymerases. Its utility stems from the substitution of a non-bridging oxygen atom with a sulfur atom on the α-phosphate. This single atomic substitution is subtle enough to allow the molecule to be recognized and incorporated by polymerases but significant enough to alter the kinetics and stereochemical interactions within the enzyme's active site.

DNA polymerases generally exhibit high specificity for their natural substrates, the four deoxyribonucleoside triphosphates (dNTPs). dCTPαS is recognized as a substrate analog for dCTP and is incorporated into a growing DNA strand. However, the presence of the sulfur atom modifies the electronic and steric properties of the α-phosphate, which can influence its binding affinity (K_d) and the maximum rate of incorporation (k_cat).

Studies on various DNA polymerases show that phosphorothioate analogs are often incorporated with lower efficiency than their natural counterparts. For instance, pre-steady-state kinetic analysis of other nucleotide analogs has shown that modifications to the triphosphate moiety can significantly impact binding and incorporation rates. With human mitochondrial DNA polymerase, mismatched nucleotides demonstrate weaker ground-state binding affinities (K_d ranging from 57 to 364 µM) compared to the average K_d for correct nucleotides (0.8 µM). nih.gov While dCTPαS is not a mismatch, the principle that subtle changes affect kinetics applies. The rate of polymerization for mismatches is also significantly slower. nih.gov Similarly, the incorporation of dCTPαS is expected to have altered kinetic parameters compared to dCTP, often resulting in a lower catalytic efficiency (k_cat/K_m). The specific values vary depending on the polymerase family (e.g., A, B, Y), the species of origin, and the reaction conditions.

| Parameter | Description | Typical Observation with dCTPαS vs. dCTP |

| K_d | Dissociation Constant | Often slightly higher, indicating weaker ground-state binding. |

| k_cat (or k_pol) | Catalytic Rate of Incorporation | Generally lower, indicating slower chemistry. |

| k_cat/K_m | Catalytic Efficiency | Typically reduced due to changes in both K_m and k_cat. |

This table presents generalized observations. Specific values are dependent on the polymerase and experimental conditions.

The catalytic mechanism of DNA polymerases is critically dependent on the presence of two divalent metal ions, typically Mg²⁺, within the active site. callutheran.edu This two-metal-ion mechanism involves one metal ion (Metal A) activating the 3'-hydroxyl group of the primer for nucleophilic attack on the α-phosphate of the incoming dNTP. callutheran.edu The second metal ion (Metal B) coordinates the triphosphate tail of the dNTP, stabilizing the pyrophosphate leaving group. callutheran.edu

The substitution of oxygen with sulfur in dCTPαS directly impacts this intricate coordination. Sulfur is a "softer" Lewis base than oxygen and has a different affinity for metal ions like Mg²⁺. Research using dATPαS, a close analog, has shown that the presence of the thiophosphate can slow the binding of Mg²⁺ and Mn²⁺ ions at the active site. nih.gov This altered coordination can perturb the optimal geometry required for the phosphoryl transfer reaction, leading to a slower catalytic rate. nih.gov The choice of metal ion can also be critical; while Mg²⁺ is the physiological cofactor, using Mn²⁺ in vitro often leads to a general decrease in the fidelity of DNA synthesis. nih.gov The coordination geometry of the metal ions is a key factor in modulating the catalytic activity of metalloenzymes, and any perturbation, such as that caused by a thiophosphate group, can have a direct impact on enzyme efficacy. nih.govnih.gov

A crucial step in ensuring high-fidelity DNA synthesis is a substrate-induced conformational change in the polymerase structure. Upon the binding of a correct dNTP, the "fingers" subdomain of the polymerase rotates to close around the nucleotide, creating a snug active site that is primed for catalysis. researchgate.netscripps.edu This transition from an "open" to a "closed" state is a key checkpoint for verifying correct Watson-Crick base pairing. nih.govnih.gov

The binding of dCTPαS can also induce this conformational change, but the kinetics of the transition may be altered. Studies with other dCTP analogues have demonstrated that modifications to the triphosphate leaving group can modulate the rates of these precatalytic conformational changes. researchgate.net Given that the thiophosphate group affects metal ion coordination, which is integral to stabilizing the closed complex, it is plausible that the stability or the rate of achieving the fully closed conformation is different with dCTPαS compared to dCTP. An improperly formed or less stable closed state would contribute to the observed reduction in the rate of catalysis. nih.gov

DNA polymerase fidelity refers to the enzyme's ability to select the correct nucleotide for incorporation opposite a template base. This accuracy is achieved through multiple mechanisms, including the initial binding preference for correct nucleotides, the conformational checkpoint, and the efficiency of the chemical step. nih.gov Incorrectly paired nucleotides typically have much weaker binding affinities and are incorporated at a significantly slower rate. nih.gov

The substitution of sulfur for oxygen at the α-phosphate of dCTPαS creates a chiral center, resulting in two diastereomers: Sp and Rp. DNA polymerases exhibit a high degree of stereoselectivity for these isomers. The vast majority of DNA polymerases preferentially recognize and incorporate the Sp isomer. caymanchem.com Conversely, the Rp isomer is often a poor substrate and can act as a competitive inhibitor of DNA synthesis.

This diastereoselectivity is a direct consequence of the precise stereochemical constraints of the polymerase active site. The two-metal-ion catalytic mechanism requires specific coordination of the α-phosphate by a Mg²⁺ ion and precise positioning relative to the primer's 3'-OH group. In the Rp isomer, the sulfur atom is thought to be positioned in a way that disrupts this critical coordination with the catalytic metal ion, preventing the active site from achieving the correct geometry for phosphoryl transfer. Studies with diastereomeric phosphorothioate analogues of dATP and T4 DNA polymerase have confirmed this differential utilization, establishing the basis for using these compounds to study the stereochemical pathway of the polymerization reaction. medchemexpress.com

The rate of DNA elongation is a direct measure of the speed of the polymerase catalytic cycle. Due to the less-than-optimal interactions within the active site—specifically the altered metal ion coordination and potentially slower conformational changes—the incorporation of dCTPαS generally results in a reduced elongation rate compared to the natural dCTP substrate. nih.gov

Processivity is defined as the number of nucleotides a polymerase incorporates before dissociating from the DNA template. nih.gov Processivity is influenced by the polymerase's intrinsic affinity for the DNA and its interaction with processivity factors like the sliding clamp (PCNA in eukaryotes). nih.gov A reduction in the elongation rate can sometimes lead to a decrease in processivity, as a stalled polymerase may have a higher probability of dissociating from the template. Therefore, while dCTPαS is a functional substrate, its use can lead to slower and potentially less processive DNA synthesis compared to reactions containing only natural dNTPs. nih.gov

Interactions with RNA Polymerases

The interaction of 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) (dCTPαS) with RNA polymerases is a critical area of study, revealing the high fidelity and substrate specificity of these enzymes. The primary role of RNA polymerases is to synthesize RNA from a DNA template using ribonucleoside triphosphates (NTPs). The substitution of a natural NTP with an analog like dCTPαS, which contains both a deoxyribose sugar and a phosphorothioate modification, serves as a probe for the steric and chemical selectivity of the polymerase's active site.

Bacteriophage T7 RNA polymerase (T7 RNAP) is a well-characterized, single-subunit enzyme widely used for in vitro transcription. jenabioscience.com Its high processivity and specificity make it an excellent model for studying nucleotide incorporation. The specificity of T7 RNAP is multifaceted, involving recognition of the sugar moiety, the base, and the triphosphate chain of the incoming nucleotide.

Research into the substrate specificity of T7 RNAP has shown a strong preference for ribonucleotides over deoxynucleotides. The structural basis for this discrimination lies within the enzyme's active site. A specific amino acid, Tyrosine at position 639 (Tyr639), plays a crucial role in selecting the correct sugar. nih.gov This residue forms a steric gate that accommodates the 2'-hydroxyl group of a ribonucleotide but clashes with the 2'-hydrogen of a deoxynucleotide, thereby largely preventing the incorporation of dNTPs like dCTPαS during RNA synthesis.

While the primary discrimination is against the deoxyribose sugar, T7 RNAP does show acceptance for modifications on the triphosphate moiety. Specifically, it can incorporate nucleotides with an α-phosphorothioate group, such as adenosine (B11128) 5′-O-(1-thiotriphosphate) (ATPαS). nih.gov The enzyme exhibits stereoselectivity, preferentially incorporating the SP diastereoisomer of α-thio-NTPs. nih.gov This suggests that while the phosphorothioate group of dCTPαS could potentially be accommodated, the presence of the deoxyribose sugar remains the major barrier to its efficient use as a substrate in RNA transcription by T7 RNAP.

| Substrate Feature | Recognition by T7 RNAP | Key Determinants | Reference |

|---|---|---|---|

| Ribose vs. Deoxyribose | High discrimination; strongly prefers ribose. | The Tyr639 residue acts as a steric gate, preventing efficient binding of dNTPs. | nih.gov |

| α-Phosphorothioate | Accepted. The enzyme is stereoselective, preferring the SP diastereoisomer. | The overall geometry of the triphosphate binding pocket allows for the substitution of a non-bridging oxygen with sulfur. | nih.gov |

The exclusion of dCTPαS from elongating RNA chains by T7 RNAP is a direct consequence of the substrate specificity mechanisms described above. The enzyme's active site is finely tuned to select for ribonucleotides, making the incorporation of a deoxynucleotide a rare event. nih.gov This exclusion is critical for maintaining the fidelity of transcription and ensuring the synthesis of a pure RNA molecule.

In contexts where nucleotide analogs are used to probe polymerase function, the lack of incorporation of dCTPαS underscores the stringency of the sugar discrimination mechanism. While some RNA polymerases, particularly viral RNA-dependent RNA polymerases (RdRps), may exhibit more promiscuity and incorporate certain nucleotide analogs, the canonical DNA-dependent RNA polymerases like T7 RNAP are generally much stricter. biorxiv.org Studies on coronavirus RdRps, for instance, have shown incorporation of various analogs, but even in these systems, modifications at the 2' position of the sugar are critical determinants of whether the analog is incorporated and whether it terminates synthesis. biorxiv.orgnih.gov For T7 RNAP, the absence of the 2'-hydroxyl group on dCTPαS is the principal reason for its exclusion, regardless of the phosphorothioate modification.

Interactions with Other Nucleotidyltransferases

Beyond RNA polymerases, dCTPαS interacts differently with other classes of nucleotidyltransferases, which exhibit distinct substrate requirements based on their biological roles.

Terminal deoxynucleotidyl transferase (TdT) is a specialized DNA polymerase that, unlike most polymerases, does not require a template. nih.gov Its primary function is to catalyze the addition of deoxynucleoside triphosphates (dNTPs) to the 3' terminus of a DNA molecule, a key process in generating junctional diversity in immunoglobulin and T-cell receptor genes. wikipedia.org

Given that TdT's natural substrates are dNTPs, it readily accepts dCTPαS. TdT is known to be relatively indiscriminate regarding the base of the incoming dNTP and also tolerates modifications on the phosphate (B84403) moiety. mdpi.com The enzyme's active site is structured to bind single-stranded DNA and catalyze the template-independent polymerization of dNTPs. nih.gov Therefore, dCTPαS serves as an effective substrate for TdT-mediated polymerization, resulting in the incorporation of a phosphorothioate linkage into the newly synthesized DNA strand. This property is utilized in various molecular biology applications where tagged or modified DNA strands are required.

Poly(A) Polymerase (PAP) is a template-independent RNA polymerase responsible for adding the poly(A) tail to the 3' end of eukaryotic mRNAs. nih.gov This process is crucial for mRNA stability, export, and translation. nih.gov Despite being a template-independent polymerase like TdT, PAP exhibits stringent substrate specificity, almost exclusively incorporating ATP. nih.gov

The structural basis for this high specificity involves conserved residues in the active site that form specific contacts with the adenine (B156593) base of ATP, as well as metal ion coordination that stabilizes this interaction. nih.gov Consequently, nucleotides with other bases, such as dCTPαS, are not recognized or incorporated. Furthermore, PAP is an RNA polymerase and is specific for ribonucleotides, adding another layer of exclusion for the deoxyribose-containing dCTPαS.

Despite these functional differences, PAP shares significant structural homology with other nucleotidyltransferases. Its catalytic domain is homologous to that of the DNA polymerase β family, which also includes TdT and the CCA-adding enzyme. nih.govnih.govfrontiersin.org This shared architecture underscores a common evolutionary origin for the fundamental mechanism of phosphoryl transfer, even as the substrate specificity has diverged dramatically to suit distinct biological functions.

The tRNA nucleotidyltransferase, or CCA-adding enzyme, is another essential template-independent polymerase. Its role is to synthesize or repair the conserved CCA sequence at the 3' terminus of all tRNA molecules, which is necessary for aminoacylation. embopress.orguni-leipzig.de This enzyme performs a precise sequence of reactions, adding two CTP molecules followed by one ATP molecule. frontiersin.org

Studies using various nucleotide analogs have demonstrated that the CCA-adding enzyme is highly specific for its substrates, CTP and ATP. nih.gov Crucially, modifications to the sugar ring are poorly tolerated. The enzyme's active site cannot effectively accommodate nucleotides with a deoxyribose sugar. nih.gov This means that dCTPαS, despite having the correct cytosine base for the first two incorporation steps, would be excluded due to its deoxyribose moiety. This specificity ensures that only ribonucleotides are incorporated into the tRNA, preserving its structural and functional integrity. Like PAP, the CCA-adding enzyme belongs to the same structural family of nucleotidyltransferases, but its active site has evolved unique features to recognize specific ribonucleotides and guide the sequential CCA addition. frontiersin.orgnih.gov

| Enzyme | Primary Function | Interaction with dCTPαS | Reason for Acceptance/Exclusion | Reference |

|---|---|---|---|---|

| T7 RNA Polymerase | Template-dependent RNA synthesis | Excluded | High specificity for ribonucleotides (sugar discrimination via Tyr639). | nih.gov |

| Terminal Deoxynucleotidyl Transferase (TdT) | Template-independent DNA synthesis | Accepted/Incorporated | Natural substrate is dNTPs; enzyme is promiscuous regarding base and phosphate modifications. | nih.govmdpi.com |

| Poly(A) Polymerase (PAP) | Template-independent poly(A) tail synthesis on mRNA | Excluded | High specificity for ATP (base recognition) and ribonucleotides (sugar). | nih.govnih.gov |

| tRNA Nucleotidyltransferase (CCA-adding enzyme) | Template-independent CCA synthesis on tRNA | Excluded | High specificity for ribonucleotides (CTP and ATP); does not tolerate sugar modifications. | nih.gov |

Influence on Nucleic Acid Integrity and Dynamics

Resistance to Nuclease Degradation

A primary and well-documented characteristic of the phosphorothioate (B77711) linkage formed by the incorporation of dCTPαS is its enhanced resistance to enzymatic cleavage by nucleases. trilinkbiotech.com This resistance is a critical feature exploited in numerous molecular biology applications.

Many high-fidelity DNA polymerases possess a 3'→5' exonuclease activity, a proofreading mechanism that removes misincorporated nucleotides from the growing DNA strand. The phosphorothioate linkage is a poor substrate for this exonuclease function. The presence of the sulfur atom sterically and electronically hinders the catalytic activity of the exonuclease domain, making the DNA strand more resistant to this "chew-back" activity. This property means that once a dCTPαS molecule is incorporated, it is less likely to be removed by the polymerase's own proofreading machinery, effectively locking it into the sequence.

Phosphodiesterases are enzymes that cleave phosphodiester bonds and are ubiquitous in biological systems. nih.gov Snake venom, for example, contains a variety of potent nucleases, including phosphodiesterases (svPDEs), which contribute to its toxicity by degrading nucleic acids. researchgate.netelifesciences.org DNA containing phosphorothioate linkages demonstrates significant resistance to degradation by these enzymes, including snake venom exonuclease and spleen phosphodiesterase. This characteristic makes dCTPαS and other thiolated nucleotides valuable tools for creating nuclease-resistant DNA molecules for research applications. trilinkbiotech.com The enzymatic activity of snake venom phosphodiesterases is dependent on metal ions and the integrity of disulfide bonds, and their inhibition highlights the importance of the phosphate (B84403) backbone's chemical structure for enzyme recognition and catalysis. dtu.dk

The substitution of a sulfur atom for an oxygen on the α-phosphate creates a chiral center at the phosphorus atom. This results in two distinct diastereomers: Rp and Sp. caymanchem.com These isomers can have different chemical properties and, crucially, are often treated differently by enzymes.

Research has shown that the nuclease resistance of phosphorothioate linkages is highly dependent on the stereochemistry at the phosphorus atom. Generally, one diastereomer is a significantly poorer substrate for nucleases than the other. For instance, studies probing the differential properties of Rp- and Sp-dNTPαS diastereomers have been used to elucidate the catalytic mechanisms of enzymes like SAMHD1. caymanchem.com This stereoselectivity is a critical factor in the design of therapeutic oligonucleotides and in mechanistic studies of DNA-protein interactions.

Table 1: Diastereomer-Specific Properties of Phosphorothioate Linkages This table provides an interactive summary of the differential characteristics of Rp and Sp isomers.

| Property | Rp Isomer | Sp Isomer | General Significance |

|---|---|---|---|

| Nuclease Interaction | Often more susceptible to nuclease cleavage compared to the Sp isomer. | Generally exhibits greater resistance to nuclease degradation. | The choice of isomer is critical for creating nuclease-resistant DNA. caymanchem.com |

| Enzyme Substrate | Can be a preferred substrate for certain polymerases or other enzymes. | May act as a competitive inhibitor or be poorly recognized by enzymes. | Affects incorporation efficiency and subsequent enzymatic processing. caymanchem.com |

| Structural Impact | Induces a specific conformation in the DNA backbone. | Induces a different, distinct backbone conformation. | Influences DNA helix stability and protein recognition. |

Mechanistic Studies in DNA Repair Pathways

The integrity of the genome is constantly challenged by DNA damage from both endogenous and exogenous sources. nih.govnih.gov Cells have evolved complex DNA repair pathways, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), to identify and correct lesions. nih.govyoutube.com These pathways rely on the precise and coordinated action of multiple enzymes that recognize, excise, and replace damaged DNA segments. nih.govmdpi.com The introduction of a nuclease-resistant phosphorothioate linkage can significantly perturb these mechanisms.

DNA repair pathways are initiated by enzymes that recognize specific types of damage, such as oxidized bases or bulky adducts. nih.gov Following recognition, endonucleases and exonucleases are recruited to cleave the DNA backbone on either side of the lesion to remove the damaged section. youtube.com The presence of a phosphorothioate bond at or near the damage site can act as a roadblock for these repair enzymes. The altered stereochemistry and charge distribution of the phosphorothioate linkage can interfere with the binding of the repair protein or inhibit the catalytic cleavage step. nih.gov For example, an endonuclease that needs to incise the strand adjacent to a lesion may be unable to hydrolyze the nuclease-resistant phosphorothioate bond, stalling the repair process at a very early stage.

The successful repair of DNA damage culminates in repair synthesis, where a DNA polymerase fills the gap, and a DNA ligase seals the final nick in the sugar-phosphate backbone. youtube.com The incorporation of dCTPαS can disrupt this process in multiple ways. If a strand break occurs and a polymerase attempts to perform repair synthesis using a pool of nucleotides that includes dCTPαS, the resulting phosphorothioate-containing patch may resist subsequent processing or ligation. The inability of ligase to efficiently seal a phosphorothioate-containing nick could lead to the accumulation of persistent single-strand breaks. nih.gov Such breaks are toxic lesions that can collapse replication forks, leading to the formation of more severe double-strand breaks and ultimately compromising genomic stability. nih.govyoutube.com

Table 2: Predicted Impact of dCTPαS Incorporation on DNA Repair Stages This interactive table outlines the potential consequences of phosphorothioate linkages at different steps of a generalized excision repair pathway.

| DNA Repair Stage | Standard Mechanism | Impact of Phosphorothioate (PS) Linkage | Potential Consequence |

|---|---|---|---|

| Damage Recognition | Sensor proteins bind to the DNA lesion. nih.gov | May alter local DNA conformation, potentially affecting sensor protein binding efficiency. | Reduced or altered efficiency of repair initiation. |

| Excision/Incision | Endonucleases cleave the phosphodiester backbone flanking the lesion. youtube.com | The PS linkage is resistant to nuclease cleavage. trilinkbiotech.com | Inhibition of the removal of the damaged segment; repair process stalls. |

| Repair Synthesis | DNA polymerase fills the gap using the opposite strand as a template. baseclick.eu | dCTPαS can be incorporated into the new patch, creating new PS linkages. | The repaired patch is itself nuclease-resistant, potentially affecting future repair events. |

| Ligation | DNA ligase seals the final nick to restore backbone integrity. nih.gov | Ligation of a nick containing a 3' or 5' phosphorothioate may be inefficient. | Accumulation of unrepaired nicks (single-strand breaks), leading to genomic instability. nih.govnih.gov |

Advanced Research Applications and Methodologies

Probing Enzymatic Catalysis and Reaction Pathways

The substitution of a sulfur atom for an oxygen in the α-phosphate position of dCTP provides a subtle yet significant alteration that allows researchers to dissect the complex kinetics and structural dynamics of DNA polymerases.

Transient State Kinetic Analysis and Determination of Rate-Limiting Steps

Transient state kinetic analysis is a powerful technique used to study the individual steps of an enzymatic reaction, such as nucleotide binding, conformational changes, chemistry, and product release. The use of phosphorothioate (B77711) analogs like dCTPαS is instrumental in these studies. The reduced rate of incorporation of these analogs by DNA polymerases can help identify the rate-limiting step of the polymerization reaction. acs.orgnih.gov

Table 1: Pre-steady-state kinetic parameters for nucleotide incorporation by Human DNA Polymerase η

| Nucleotide | Concentration (µM) | Burst-Rate Constant (s⁻¹) | Elemental Effect |

|---|---|---|---|

| dCTP (incorrect) | 1500 | 0.52 | 2.5 |

| dCTPαS (incorrect) | 1500 | 0.21 | |

| dATP (correct) | 500 | 45 | 1.6 |

| dATPαS (correct) | 500 | 29 |

Data sourced from a study on the mechanism of nucleotide incorporation by human DNA Polymerase η. nih.gov

Application in Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Polymerase Mechanism Elucidation

Quantum mechanical/molecular mechanical (QM/MM) calculations have emerged as a powerful computational tool to model enzymatic reactions at an atomic level. These methods combine the accuracy of quantum mechanics for the reactive part of the system (e.g., the active site of the polymerase and the incoming nucleotide) with the efficiency of molecular mechanics for the surrounding protein and solvent environment.

While direct QM/MM studies specifically detailing the use of 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) with DNA polymerases are not extensively reported, the principles of this methodology allow for its theoretical application. By substituting dCTP with dCTPαS in the computational model, researchers could investigate how the altered electronic structure and the larger size of the sulfur atom affect the transition state of the nucleotidyl transfer reaction. Such studies could provide a deeper understanding of the electrostatic interactions and the geometric requirements within the polymerase active site during catalysis. For example, QM/MM calculations have been successfully used to elucidate the reaction mechanism of other enzymes, like the methyltransferase Dph5, by modeling the substrate and its analogs. nih.gov This approach could be similarly applied to DNA polymerases to refine our understanding of their catalytic mechanism. nih.gov

Use in Time-Lapse Crystallography for Structural Insights into Catalytic Intermediates

Time-lapse X-ray crystallography is a cutting-edge technique that allows for the visualization of enzymatic reactions as they happen. By initiating the reaction within a crystal and collecting diffraction data at various time points, it is possible to capture high-resolution snapshots of the structural intermediates that form during catalysis. nih.govbohrium.comescholarship.org

Substrate analogs that slow down the reaction are crucial for this method. 2'-Deoxycytidine-5'-O-(1-thiotriphosphate), with its slower incorporation rate, is a suitable candidate for such experiments. By soaking crystals of a DNA polymerase-DNA binary complex with dCTPαS and a catalytic metal ion like Mg²⁺, it would be possible to trap and visualize the enzyme in a pre-catalytic or catalytic state. nih.govbohrium.com This approach can reveal subtle conformational changes in the polymerase active site, the coordination of metal ions, and the precise alignment of the substrates that are essential for the chemical reaction. nih.govbohrium.com Although specific studies using dCTPαS in time-lapse crystallography of polymerases are not widely published, the methodology has been successfully employed with other nucleotide analogs to provide unprecedented insights into the mechanisms of DNA synthesis and fidelity. nih.govbohrium.comnih.gov

Functional Nucleic Acid Generation and Engineering

The unique properties of dCTPαS are also harnessed in various molecular biology techniques to improve their outcome and to generate modified nucleic acids with novel functionalities.

Enhancement of PCR Specificity and Efficiency

The polymerase chain reaction (PCR) is a cornerstone of molecular biology, but its specificity can be compromised by non-specific amplification and the formation of primer-dimers. The inclusion of phosphorothioate-modified dNTPs, such as dCTPαS, in the PCR mixture has been shown to significantly enhance the specificity of the reaction.

The slower incorporation kinetics of dNTPαS analogs by DNA polymerases means that they are less likely to be incorporated at mismatched primer-template junctions, which are often the starting point for non-specific amplification. This attenuation of polymerase kinetics effectively suppresses the formation of unwanted side-products, leading to a cleaner and more specific amplification of the target DNA sequence. The relative incorporation rates of dNTPαS vary, with the order often being TTPαS > dCTPαS > dATPαS > dGTPαS. This differential incorporation can be fine-tuned to optimize PCR for specific templates and polymerases.

Table 2: Relative Incorporation Rates of dNTPαS Analogs

| dNTP Analog | Relative Rate of Incorporation |

|---|---|

| TTPαS | Fastest |

| dCTPαS | Slower than TTPαS |

| dATPαS | Slower than dCTPαS |

| dGTPαS | Slowest |

This table represents a general trend in the relative incorporation rates of dNTPαS analogs by DNA polymerases.

Development of Direct Sequencing Methodologies

DNA sequencing technologies have evolved rapidly, from the original Sanger method to modern next-generation sequencing (NGS) platforms. nih.govnih.govnih.gov The Sanger method relies on the chain-terminating properties of dideoxynucleoside triphosphates (ddNTPs). nih.govavantorsciences.com While 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) is a deoxynucleoside triphosphate and not a chain terminator, its analog, 2',3'-dideoxycytidine-5'-O-(1-thiotriphosphate) (ddCTPαS), combines the chain-terminating property of a ddNTP with the nuclease resistance conferred by the phosphorothioate linkage.

In the context of developing novel sequencing approaches, the use of modified nucleotides is a central theme. For instance, the development of 'direct-load' DNA sequencing methodologies has benefited from the synthesis of charge-modified, dye-labeled ddNTPs that eliminate the need for post-reaction purification. nih.gov While not a direct application of dCTPαS itself, this highlights the ongoing innovation in nucleotide chemistry for sequencing. The unique properties of phosphorothioate-containing nucleotides, such as their interaction with polymerases and their resistance to nucleases, make them attractive candidates for the design of new sequencing reagents and workflows in the ever-evolving landscape of genomics. institut-curie.orgresearchgate.net

Future Perspectives and Emerging Research Directions

Directed Evolution and Engineering of Polymerases for Modified Nucleotide Acceptance

The enzymatic incorporation of modified nucleotides like dCTPαS is often a rate-limiting step due to the high fidelity of natural DNA polymerases, which have evolved to recognize and process only their cognate substrates. nih.gov To overcome this limitation, researchers are increasingly turning to directed evolution and protein engineering to tailor polymerases with enhanced acceptance for non-natural nucleotides. nih.govfrontiersin.org

Directed evolution mimics the process of natural selection in a laboratory setting to evolve proteins with desired properties. nih.gov Techniques such as compartmentalized self-replication (CSR) and phage display are employed to screen vast libraries of polymerase mutants for variants that exhibit improved incorporation of modified nucleotides. nih.govnih.gov In CSR, a polymerase mutant's ability to amplify its own encoding gene using modified nucleotides directly links its fitness to the desired function. nih.gov Phage display, on theother hand, allows for the selection of polymerases based on their ability to bind to and extend a primed template with modified substrates. nih.gov

Through these methods, polymerases have been successfully engineered to incorporate a variety of modified nucleotides, including those with alterations to the sugar, base, and phosphate (B84403) moieties. nih.govnih.gov For instance, studies have identified specific mutations in the active site of polymerases that can relax the steric constraints, thereby accommodating bulkier modifications. While much of the research has focused on modifications other than phosphorothioates, the principles and techniques are directly applicable to engineering polymerases for enhanced dCTPαS acceptance. The goal is to develop enzymes that not only incorporate dCTPαS more efficiently but also maintain high fidelity and processivity, which are crucial for applications such as the synthesis of long, fully phosphorothioated DNA strands.

| Polymerase Origin | Modification Type | Engineering Method | Key Findings | Reference |

|---|---|---|---|---|

| Taq DNA Polymerase | Fluorophore-labeled dNTPs | Phage Display | Identified mutants with ~50 to 400-fold more efficient incorporation of modified dNTPs into scarred primers. | nih.gov |

| Taq DNA Polymerase | Ribonucleotides (rNTPs) | Short-patch CSR (spCSR) | Generated mutants with the ability to synthesize hybrid DNA-RNA products in PCR. | nih.gov |

| Various | Non-standard base pairs | Compartmentalized Self-Replication (CSR) | Evolved polymerases capable of supporting PCR with an expanded genetic alphabet. | frontiersin.org |

Exploration of dCTPαS and Related Analogs in Synthetic Biology and Advanced Genetic Systems

The inherent nuclease resistance conferred by the phosphorothioate (B77711) backbone makes dCTPαS and its analogs highly valuable in the field of synthetic biology, which aims to design and construct new biological parts, devices, and systems. soton.ac.ukbiosyn.com Key applications include the development of aptamers and the creation of Xeno Nucleic Acids (XNAs).

Aptamers are short, single-stranded DNA or RNA molecules that can bind to a wide range of target molecules with high affinity and specificity. mdpi.com They are generated through an in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). jenabioscience.com The inclusion of phosphorothioate-modified nucleotides, such as dCTPαS, during the SELEX process can lead to the selection of aptamers with significantly enhanced stability in biological fluids, a critical attribute for their use as therapeutic and diagnostic agents. mdpi.comgoogle.com The phosphorothioate backbone protects the aptamer from degradation by nucleases, thereby extending its half-life and bioavailability. biosyn.com

Furthermore, dCTPαS and other phosphorothioate analogs are being explored as building blocks for Xeno Nucleic Acids (XNAs), which are synthetic genetic polymers with alternative chemical structures to DNA and RNA. soton.ac.uk The ability to synthesize and replicate XNAs with novel properties opens up exciting possibilities for creating artificial genetic systems with functions not found in nature. Phosphorothioate-modified XNAs, for example, could be designed to be completely resistant to natural enzymatic degradation, making them ideal for long-term information storage or as robust catalysts (XNAzymes). The development of such advanced genetic systems relies heavily on the co-evolution of both the synthetic nucleic acid and the polymerases capable of reading and writing this new genetic information. soton.ac.uk

| Application Area | Role of Phosphorothioate Modification | Significance | Reference |

|---|---|---|---|

| Aptamer Development (SELEX) | Incorporated into the oligonucleotide library to enhance nuclease resistance. | Increases the in vivo stability and therapeutic potential of the selected aptamers. | mdpi.comgoogle.com |

| Xeno Nucleic Acids (XNAs) | Forms the backbone of synthetic genetic polymers. | Creates novel genetic materials with enhanced stability and potential for new functions. | soton.ac.uk |

| Antisense Oligonucleotides | Provides resistance to cellular nucleases. | Improves the efficacy and longevity of gene-silencing therapies. | google.comdrrobertyoung.com |

常见问题

Q. What quality control measures ensure batch-to-batch consistency of 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) for reproducible research?

- Methodological Answer : Rigorous HPLC purity checks (>98%) and MALDI-TOF mass spectrometry are mandatory. Functional validation via primer extension assays with a reference polymerase (e.g., Phi29) confirms enzymatic compatibility. Contaminants like free phosphate are quantified using colorimetric assays (e.g., malachite green) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。